![molecular formula C21H14Cl2F6N6 B521629 N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine
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Overview
Description
BMS-250685 is a selective ATP hydrolase inhibitor.
Scientific Research Applications
Chemical Reactions and Synthesis
N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine is involved in complex chemical reactions. For example, studies have investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with related compounds, resulting in products like N′-benzoyl-N-[(3,4-dichlorophenyl)ethyl]-N-methylguanidine, revealing insights into ring fission and bond cleavage reactions (Jäger et al., 2002).
Structural Analysis and SAR Studies
Structure-activity relationship (SAR) analysis is crucial in understanding the properties of such compounds. For instance, research on similar cyanoguanidines like CHS 828, a pyridyl cyanoguanidine, has been instrumental in understanding their role in cellular metabolism and NF-κB signaling (Lövborg et al., 2009).
Antifungal and Antibacterial Applications
Compounds like 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazole, which share structural similarities, have been synthesized and evaluated for antifungal activity against species like Candida albicans and Aspergillus fumigatus, hinting at potential antimicrobial applications of related compounds (Chevreuil et al., 2008).
Heterocyclic Compound Formation
Studies on N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea and its reactions with various acceptor molecules demonstrate the formation of heterocyclic compounds like imidazolidinone, triazinone, and pyrimidinone derivatives, which are relevant in the context of this compound due to their structural and functional similarities (Matsuda et al., 1976).
properties
Molecular Formula |
C21H14Cl2F6N6 |
---|---|
Molecular Weight |
535.3 g/mol |
IUPAC Name |
1-(1-(2,5-Bis(trifluoromethyl)phenyl)-2-(1H-imidazol-1-yl)ethyl)-2-cyano-3-(2,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C21H14Cl2F6N6/c22-13-2-4-17(16(23)8-13)33-19(32-10-30)34-18(9-35-6-5-31-11-35)14-7-12(20(24,25)26)1-3-15(14)21(27,28)29/h1-8,11,18H,9H2,(H2,32,33,34) |
InChI Key |
QTGGFCDESWTBBI-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(N/C(NC(C2=CC(C(F)(F)F)=CC=C2C(F)(F)F)CN3C=CN=C3)=N\C#N)C(Cl)=C1 |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN2C=CN=C2)N=C(NC#N)NC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS 250685; BMS250685; BMS-250685 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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